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Compound of Interest

Compound Name: Evandamine

Cat. No.: B009831 Get Quote

A Note on Nomenclature: The initial request specified "Evandamine." However, extensive

database searches yielded no results for this compound. It is highly probable that this was a

typographical error and the intended subject was "Evodiamine," a well-researched natural

alkaloid with demonstrated anti-cancer properties. This guide will proceed under the

assumption that the query pertains to Evodiamine.

Introduction
Evodiamine is a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, a plant used

in traditional Chinese medicine.[1] In recent years, it has garnered significant attention from the

scientific community for its potent anti-tumor activities. This guide provides a comparative

overview of Evodiamine's performance in various cancer cell lines, supported by experimental

data. It is intended for researchers, scientists, and drug development professionals seeking to

understand the therapeutic potential of this compound.

Performance of Evodiamine in Different Cancer Cell
Lines
Evodiamine exhibits a broad spectrum of anti-cancer activities, including the inhibition of

proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.

Its efficacy varies across different cancer cell types, as demonstrated by the half-maximal

inhibitory concentration (IC50) values obtained from numerous in vitro studies.
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Inhibition of Cell Viability and Proliferation
The cytotoxic effect of Evodiamine has been quantified in a wide range of cancer cell lines. The

following table summarizes the IC50 values, representing the concentration of Evodiamine

required to inhibit the growth of 50% of the cell population.
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Cell Line Cancer Type IC50 (µM)
Incubation Time
(hours)

A549[2]
Non-Small Cell Lung

Carcinoma
22.44 24

LLC[2]
Lewis Lung

Carcinoma
6.86 48

U2OS[3] Osteosarcoma 6 Not Specified

hFOB 1.19[3] Normal Osteoblast 105 Not Specified

AGS[4] Gastric Cancer 63.84 24

AGS[4] Gastric Cancer 6.69 48

AGS[4] Gastric Cancer 0.86 72

BGC-823[4] Gastric Cancer 16.90 24

BGC-823[4] Gastric Cancer 7.16 48

BGC-823[4] Gastric Cancer 6.44 72

MDA-MB-231[5] Breast Cancer 17.48 24

MDA-MB-231[5] Breast Cancer 9.47 48

MCF-7[5] Breast Cancer 20.98 24

MCF-7[5] Breast Cancer 15.46 48

DU-145[6] Prostate Cancer 1-2 Not Specified

PC-3[6] Prostate Cancer 1-2 Not Specified

H460[6] Lung Cancer 1-2 Not Specified

HCT-5[6] Colon Cancer 1-2 Not Specified

SF-268[6] Glioblastoma 1-2 Not Specified

Comparison with Alternative Anti-Cancer Agents
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Evodiamine's performance has been evaluated in comparison to, and in combination with,

established chemotherapeutic drugs.

Evodiamine vs. Cisplatin in Non-Small Cell Lung Cancer
(NSCLC)
Studies have shown that Evodiamine can enhance the cytotoxic effects of cisplatin, a

commonly used chemotherapy drug, and even overcome cisplatin resistance in NSCLC cells.

[7][8] Mechanistic investigations revealed that Evodiamine resensitizes cisplatin-resistant cells

by downregulating the expression of SOX9 and β-catenin.[7] In cisplatin-resistant A549 and

NCI-H522 cells, the combination of Evodiamine and cisplatin led to a significant increase in

cytotoxicity compared to cisplatin alone.[7][8]

Evodiamine vs. Camptothecin in Ovarian Cancer
In camptothecin-resistant ovarian cancer cells (A2780R2000), Evodiamine demonstrated a

cytotoxic effect.[9] This suggests a potential therapeutic role for Evodiamine in cancers that

have developed resistance to other topoisomerase I inhibitors.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

Evodiamine's performance.

Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT

to purple formazan crystals. The amount of formazan produced is directly proportional to the

number of living cells.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for

24 hours to allow for cell attachment.[2]
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Treatment: Treat the cells with various concentrations of Evodiamine (e.g., 0, 1, 2, 5, 10, 20,

50, and 100 µM) and incubate for the desired time periods (e.g., 24 or 48 hours).[2] Include

untreated cells as a negative control.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[2]

Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as

dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength

of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

The IC50 value can be determined by plotting cell viability against the logarithm of the drug

concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the

outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding

protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC.

Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live

and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

Cell Treatment: Treat cells with the desired concentrations of Evodiamine for the specified

duration.

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to

the cell suspension and incubate in the dark at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell

populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based

on their fluorescence signals.

Signaling Pathways Modulated by Evodiamine
Evodiamine exerts its anti-cancer effects by modulating several key signaling pathways

involved in cell proliferation, survival, and metastasis.

Wnt/β-Catenin Signaling Pathway
Evodiamine has been shown to inhibit the Wnt/β-catenin signaling pathway in osteosarcoma

and non-small cell lung cancer cells.[1][7] It downregulates the expression of β-catenin and its

downstream targets, such as c-Myc and cyclin D1, which are critical for cell proliferation.[1]
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Caption: Evodiamine inhibits the Wnt/β-catenin pathway.

PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and

proliferation. Evodiamine has been found to inhibit this pathway in gastric cancer cells by

upregulating the expression of PTEN, a negative regulator of the pathway.[4]
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Caption: Evodiamine suppresses the PI3K/Akt signaling pathway.

Conclusion
Evodiamine demonstrates significant anti-cancer activity across a multitude of cancer cell lines.

Its ability to induce apoptosis, inhibit proliferation, and modulate key signaling pathways

underscores its potential as a therapeutic agent. Furthermore, its capacity to synergize with
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existing chemotherapeutics and overcome drug resistance presents a promising avenue for

future cancer treatment strategies. Further preclinical and clinical investigations are warranted

to fully elucidate the therapeutic utility of Evodiamine in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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